REACTION_CXSMILES
|
CI.[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=C(N)[N:5]=1.[H-].[Na+].[CH3:14][N:15]([CH:17]=O)[CH3:16]>>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=[C:17]([N:15]([CH3:16])[CH3:14])[N:5]=1 |f:2.3|
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Name
|
|
Quantity
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0.46 mL
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=C1)Cl)N
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.27 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at 0° C. to room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with water
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Type
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EXTRACTION
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Details
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extracted with Et2O (×1)
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Type
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WASH
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Details
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The organic layer was washed with water (×3), brine (×1)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
The inorganics were filtered off
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.58 mmol | |
AMOUNT: MASS | 0.4947 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |